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molecular formula C10H9FO2 B1637882 3-(4-Fluorophenyl)-2-methylacrylic acid CAS No. 22138-72-3

3-(4-Fluorophenyl)-2-methylacrylic acid

Cat. No. B1637882
M. Wt: 180.17 g/mol
InChI Key: AQQMERSMRLTKCK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232312B1

Procedure details

To ρ-Fluoro-α-methylcinnamic acid (177.9 g., 0.987 mole) in 3.6 l. ethanol is added 11.0 g. of 5t Pd/C and the mixture is reduced at room temperature under a hydrogen pressure of 40 p.s.i. Uptake is 31/32 lbs. (97% of theoretical). After filtering the catalyst, the filtrate is concentrated in vacuo to give the product ρ-fluoro-α-methylhydrocinnamic acid used without weighing in next step.
Quantity
177.9 g
Type
reactant
Reaction Step One
[Compound]
Name
5t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH:6]=[C:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1>[Pd].C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
177.9 g
Type
reactant
Smiles
FC1=CC=C(C=C(C(=O)O)C)C=C1
Step Two
Name
5t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reduced at room temperature under a hydrogen
FILTRATION
Type
FILTRATION
Details
After filtering the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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